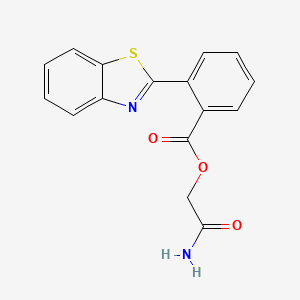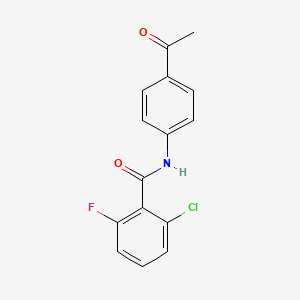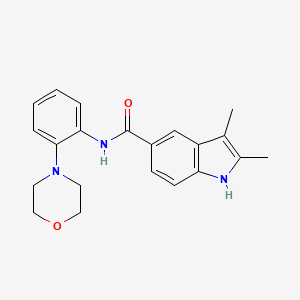
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. P2X7 receptor is an ATP-gated ion channel that is expressed in various cell types, including immune cells, neurons, and glial cells. The P2X7 receptor has been implicated in a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration. Therefore, A-438079 has been widely used as a tool compound to study the role of P2X7 receptor in these processes.
Mécanisme D'action
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide acts as a competitive antagonist of the P2X7 receptor. The P2X7 receptor is a trimeric ion channel that is activated by the binding of ATP to its extracellular domain. Upon activation, the P2X7 receptor allows the influx of cations, such as Ca2+ and Na+, into the cell, leading to depolarization and the release of various signaling molecules. This compound binds to the ATP-binding site of the P2X7 receptor, preventing the binding of ATP and thus inhibiting the activation of the receptor.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, this compound has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells. This compound has also been shown to reduce the activation of microglia, the immune cells of the central nervous system, in animal models of neuroinflammation. In addition, this compound has been shown to reduce the release of glutamate, an excitatory neurotransmitter, from neurons, suggesting that P2X7 receptor may be involved in synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has several advantages for lab experiments. First, this compound is a potent and selective antagonist of the P2X7 receptor, which allows for precise manipulation of the receptor activity. Second, this compound has been shown to have good pharmacokinetic properties, such as high oral bioavailability and low toxicity, which makes it suitable for in vivo experiments. However, this compound also has some limitations. For example, this compound has a relatively short half-life in vivo, which requires frequent dosing to maintain its effect. In addition, this compound may have off-target effects on other P2X receptors, which may complicate the interpretation of the results.
Orientations Futures
There are several future directions for the research on 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide and P2X7 receptor. First, more studies are needed to elucidate the role of P2X7 receptor in various physiological and pathological processes, such as inflammation, pain, and neurodegeneration. Second, more selective and potent antagonists of P2X7 receptor are needed to overcome the limitations of this compound. Third, more studies are needed to investigate the downstream signaling pathways of P2X7 receptor and their contribution to the biological effects of the receptor. Fourth, more studies are needed to investigate the role of P2X7 receptor in human diseases and the potential of P2X7 receptor as a therapeutic target.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide was first reported by researchers from Abbott Laboratories in 2003. The synthesis involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 2,5-dimethylaniline in the presence of an organic base, followed by purification through column chromatography. The yield of the synthesis is around 60%, and the purity of the final product is greater than 99%.
Applications De Recherche Scientifique
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide has been extensively used in scientific research to study the role of P2X7 receptor in various processes. For example, this compound has been shown to inhibit the release of pro-inflammatory cytokines from immune cells, suggesting that P2X7 receptor may be a potential therapeutic target for inflammatory diseases. This compound has also been shown to reduce neuropathic pain in animal models, indicating that P2X7 receptor may be a potential target for pain management. In addition, this compound has been shown to protect against neurodegeneration in animal models of Alzheimer's disease, suggesting that P2X7 receptor may be a potential target for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-6-7-10(2)13(8-9)18-15(19)14-11(16)4-3-5-12(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPLTGFLMPUAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7476512.png)
![4-oxo-N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476517.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B7476533.png)
![1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7476545.png)
![3-[[[6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]amino]methyl]benzonitrile](/img/structure/B7476551.png)
![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate](/img/structure/B7476555.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476562.png)
![1-[2-(2,5-Dimethylthiophen-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476572.png)
![1-[3-(2-Phenylphenoxy)propyl]piperidine](/img/structure/B7476582.png)

![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)


![(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)